

An In-depth Technical Guide to NCX4040: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: NCX4040

Cat. No.: B130924

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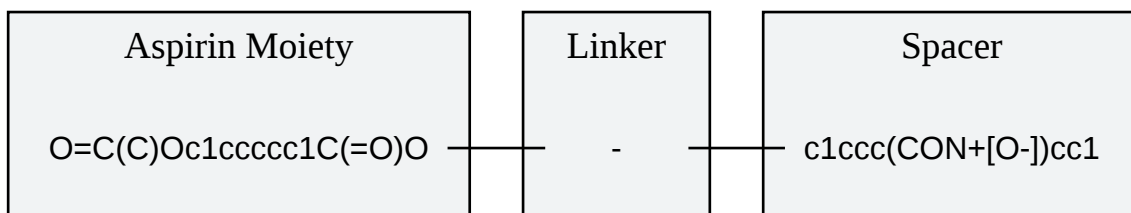
Introduction

NCX4040, also known as NO-aspirin, is a synthetically developed nitro-derivative of aspirin. It belongs to a class of compounds known as nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). Structurally, it is the 4-(nitrooxymethyl)phenyl ester of 2-(acetyloxy)benzoic acid.[1][2][3][4][5] This modification allows **NCX4040** to release nitric oxide, a key signaling molecule, in addition to exhibiting the properties of its parent compound, aspirin. This dual mechanism of action contributes to its enhanced therapeutic potential and a potentially improved safety profile compared to traditional NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the multifaceted biological activities of **NCX4040**, with a focus on its anti-inflammatory and anti-cancer effects.

Chemical Structure and Properties

NCX4040 is chemically designated as 2-(Acetyloxy)benzoic acid 4-[(nitrooxy)methyl]phenyl ester.[3][4] It is a positional isomer of NCX-4016, where the nitrooxymethyl group is located at the para-position of the phenyl ester, in contrast to the meta-position in NCX-4016.[1][6] This structural difference is believed to influence its biological activity.

Chemical Structure:



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Caption: Chemical structure of **NCX4040**.

Physicochemical Properties of **NCX4040**:

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₃ NO ₇	[3][4]
Molecular Weight	331.28 g/mol	[3][4][7]
IUPAC Name	2-(acetyloxy)benzoic acid 4- [(nitrooxy)methyl]phenyl ester	[3][4]
SMILES	CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO-- INVALID-LINK--[O-]	
CAS Number	287118-97-2	[3][7]
Solubility	Soluble in DMSO (up to 100 mM)	[7]
Storage	Store at -20°C	[7]

Biological Activities and Mechanism of Action

NCX4040 exhibits a broad range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties. Its mechanism of action is complex and involves the synergistic effects of nitric oxide release and cyclooxygenase (COX) inhibition.

Anti-inflammatory Effects

NCX4040 demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. It has been shown to block the production of interleukin-1 β (IL-1 β), prostaglandin E₂ (PGE₂), interleukin-10 (IL-10), and tumor necrosis factor- α (TNF- α) in human monocytes.[3][4]

Anti-cancer Effects

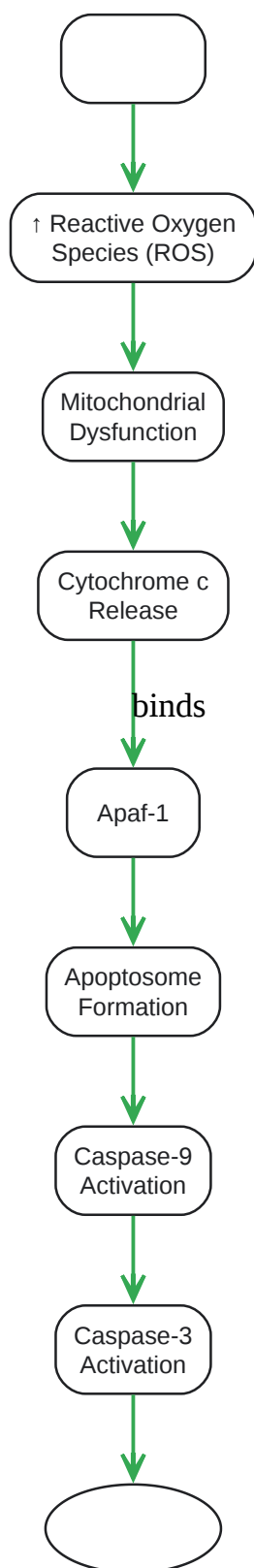
A significant body of research has focused on the anti-cancer properties of **NCX4040**. It has been shown to be cytotoxic to a variety of cancer cell lines, including those of the colon, ovary, and prostate.[1][6] The anti-cancer mechanism of **NCX4040** is multifactorial and includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Signaling Pathways Modulated by **NCX4040**:

NCX4040 influences several critical signaling pathways involved in cancer progression.

1. Apoptosis Induction:

NCX4040 is a potent inducer of apoptosis in cancer cells.[6] This process is mediated through both intrinsic and extrinsic pathways.

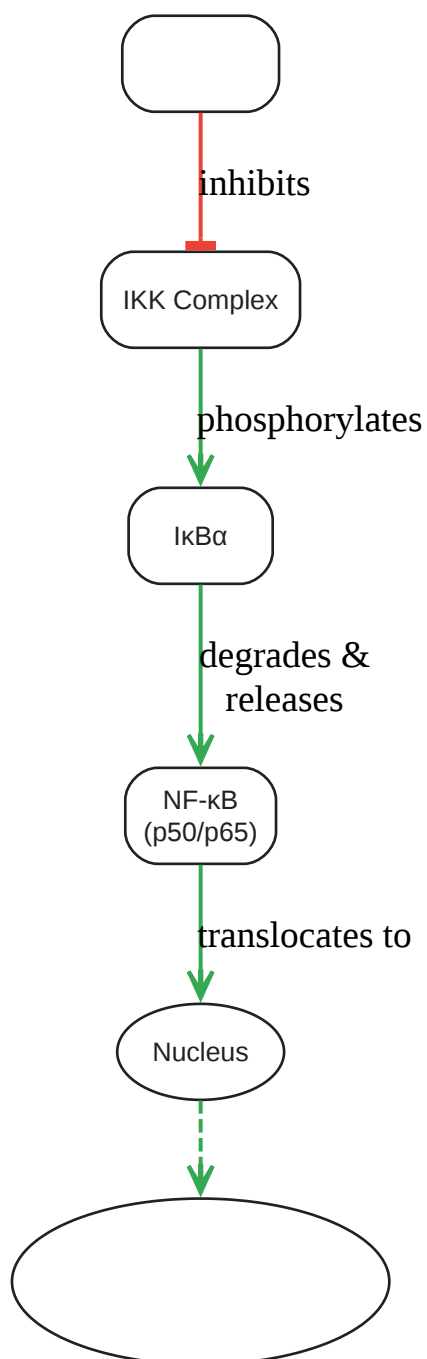


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Caption: Intrinsic apoptosis pathway induced by **NCX4040**.

2. NF- κ B Signaling Pathway Inhibition:

NCX4040 has been shown to inhibit the NF- κ B signaling pathway, a key regulator of inflammation and cell survival.



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Caption: Inhibition of the NF- κ B signaling pathway by **NCX4040**.

3. Downregulation of EGFR and STAT3 Signaling:

In cisplatin-resistant human ovarian tumor xenografts, **NCX4040** has been observed to downregulate the expression of phosphorylated EGFR (Tyr845 and Tyr992) and phosphorylated STAT3 (Tyr705, Ser727), thereby sensitizing the cancer cells to cisplatin.

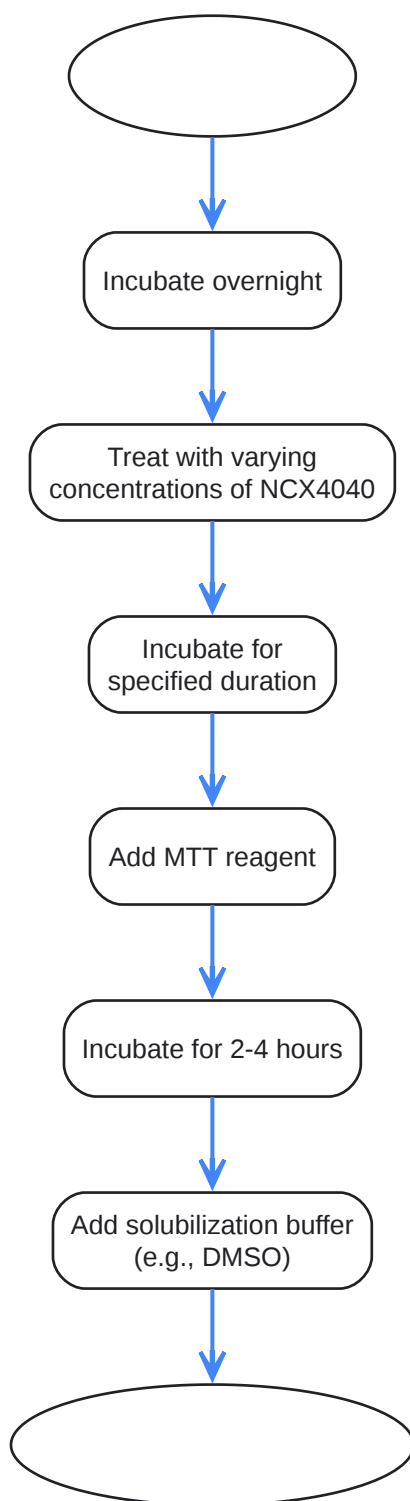
Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of **NCX4040** on cancer cell lines.

Workflow:



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Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

- **Cell Seeding:** Cancer cells (e.g., A2780, PC3, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **NCX4040** (typically ranging from 1 to 100 μ M). A vehicle control (DMSO) is also included.
- **Incubation:** Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by **NCX4040**.

Detailed Protocol:

- **Cell Lysis:** Cells treated with **NCX4040** are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- **Blocking:** The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-EGFR, p-STAT3) overnight at 4°C.
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

In Vitro Cytotoxicity of **NCX4040** in Various Cancer Cell Lines:

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time (h)	Reference
HCT116	Colon	~10	48	[3]
A2780 WT	Ovarian	~25 (significant viability reduction)	24	[8]
A2780 cDDP (cisplatin-resistant)	Ovarian	~25 (significant viability reduction)	24	[8]
PC3	Prostate	Not specified	-	[6]

Inhibition of Inflammatory Mediators by **NCX4040** in Human Monocytes:[\[3\]](#)[\[4\]](#)

Mediator	IC ₅₀ (μM)
IL-1β	0.07
PGE ₂	0.13
IL-10	0.15
TNF-α	0.18

Conclusion

NCX4040 is a promising therapeutic agent with a unique dual mechanism of action that combines the properties of aspirin with the controlled release of nitric oxide. Its potent anti-inflammatory and anti-cancer activities, demonstrated through the modulation of multiple key signaling pathways, make it a subject of significant interest for further research and drug development. The detailed experimental protocols and summarized data presented in this guide provide a valuable resource for scientists and researchers investigating the therapeutic potential of **NCX4040**. Further studies are warranted to fully elucidate its complex mechanisms of action and to explore its clinical utility in various disease settings.

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